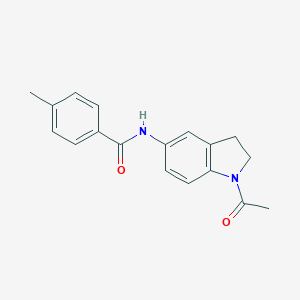![molecular formula C22H18N2O3S B300235 2-[(2-cyanophenyl)sulfanyl]-N-(3,4-dimethoxyphenyl)benzamide](/img/structure/B300235.png)
2-[(2-cyanophenyl)sulfanyl]-N-(3,4-dimethoxyphenyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(2-cyanophenyl)sulfanyl]-N-(3,4-dimethoxyphenyl)benzamide, also known as CP-690,550, is a small molecule drug that has been developed as a Janus kinase (JAK) inhibitor. JAK inhibitors are a class of drugs that target the JAK-STAT signaling pathway, which plays a crucial role in the immune system and is involved in the pathogenesis of many autoimmune diseases. CP-690,550 has been studied extensively for its potential therapeutic applications in various autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
作用机制
2-[(2-cyanophenyl)sulfanyl]-N-(3,4-dimethoxyphenyl)benzamide is a JAK inhibitor that targets the JAK-STAT signaling pathway. JAKs are intracellular tyrosine kinases that are activated by cytokine receptors and play a crucial role in the immune system. JAKs phosphorylate and activate STATs, which then translocate to the nucleus and regulate gene expression. By inhibiting JAKs, 2-[(2-cyanophenyl)sulfanyl]-N-(3,4-dimethoxyphenyl)benzamide blocks the downstream signaling of multiple cytokines that are involved in the pathogenesis of autoimmune diseases.
Biochemical and Physiological Effects
2-[(2-cyanophenyl)sulfanyl]-N-(3,4-dimethoxyphenyl)benzamide has been shown to have several biochemical and physiological effects in preclinical studies. Inhibition of JAKs by 2-[(2-cyanophenyl)sulfanyl]-N-(3,4-dimethoxyphenyl)benzamide leads to a reduction in the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6), interleukin-12 (IL-12), and interferon-gamma (IFN-γ). 2-[(2-cyanophenyl)sulfanyl]-N-(3,4-dimethoxyphenyl)benzamide also inhibits the proliferation and activation of T cells, which play a key role in the pathogenesis of autoimmune diseases. In addition, 2-[(2-cyanophenyl)sulfanyl]-N-(3,4-dimethoxyphenyl)benzamide has been shown to have an immunomodulatory effect on dendritic cells, which are antigen-presenting cells that play a crucial role in initiating and regulating immune responses.
实验室实验的优点和局限性
2-[(2-cyanophenyl)sulfanyl]-N-(3,4-dimethoxyphenyl)benzamide has several advantages for lab experiments. It is a small molecule drug that can be easily synthesized and purified. It has a high degree of selectivity for JAK1 and JAK3, which makes it a valuable tool for studying the JAK-STAT signaling pathway. However, 2-[(2-cyanophenyl)sulfanyl]-N-(3,4-dimethoxyphenyl)benzamide also has some limitations. It has a relatively short half-life in vivo, which may limit its effectiveness in some experimental settings. In addition, it has been shown to have off-target effects on other kinases, which may complicate the interpretation of experimental results.
未来方向
There are several future directions for research on 2-[(2-cyanophenyl)sulfanyl]-N-(3,4-dimethoxyphenyl)benzamide. One area of focus is the development of more selective JAK inhibitors that target specific JAK isoforms. This could potentially reduce the off-target effects of 2-[(2-cyanophenyl)sulfanyl]-N-(3,4-dimethoxyphenyl)benzamide and increase its effectiveness in treating autoimmune diseases. Another area of focus is the identification of biomarkers that can predict response to JAK inhibition. This could help to personalize treatment for patients with autoimmune diseases and improve clinical outcomes. Finally, there is ongoing research on the use of JAK inhibitors in combination with other drugs, such as biologics and small molecule inhibitors, to achieve synergistic effects and improve treatment outcomes.
合成方法
The synthesis of 2-[(2-cyanophenyl)sulfanyl]-N-(3,4-dimethoxyphenyl)benzamide involves several steps, starting from the reaction of 2-chloro-5-nitrobenzoic acid with 2-mercaptobenzothiazole to obtain 2-(2-mercaptophenyl)benzoic acid. This intermediate is then reacted with 2-cyanophenylboronic acid in the presence of a palladium catalyst to obtain 2-(2-cyanophenylsulfanyl)benzoic acid. The final step involves the reaction of 2-(2-cyanophenylsulfanyl)benzoic acid with 3,4-dimethoxyaniline in the presence of a coupling agent to obtain 2-[(2-cyanophenyl)sulfanyl]-N-(3,4-dimethoxyphenyl)benzamide.
科学研究应用
2-[(2-cyanophenyl)sulfanyl]-N-(3,4-dimethoxyphenyl)benzamide has been extensively studied in preclinical and clinical trials for its potential therapeutic applications in autoimmune diseases. In preclinical studies, 2-[(2-cyanophenyl)sulfanyl]-N-(3,4-dimethoxyphenyl)benzamide has been shown to inhibit JAK1 and JAK3, which are involved in the signaling pathways of multiple cytokines that play a role in the pathogenesis of autoimmune diseases. In clinical trials, 2-[(2-cyanophenyl)sulfanyl]-N-(3,4-dimethoxyphenyl)benzamide has been shown to be effective in reducing disease activity and improving clinical outcomes in patients with rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
属性
产品名称 |
2-[(2-cyanophenyl)sulfanyl]-N-(3,4-dimethoxyphenyl)benzamide |
|---|---|
分子式 |
C22H18N2O3S |
分子量 |
390.5 g/mol |
IUPAC 名称 |
2-(2-cyanophenyl)sulfanyl-N-(3,4-dimethoxyphenyl)benzamide |
InChI |
InChI=1S/C22H18N2O3S/c1-26-18-12-11-16(13-19(18)27-2)24-22(25)17-8-4-6-10-21(17)28-20-9-5-3-7-15(20)14-23/h3-13H,1-2H3,(H,24,25) |
InChI 键 |
JTZHODUOFYNZJN-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2SC3=CC=CC=C3C#N)OC |
规范 SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2SC3=CC=CC=C3C#N)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]-4-phenylpiperidine](/img/structure/B300159.png)





![N-{1,4-dioxo-3-[(2-phenoxyethyl)amino]-1,4-dihydro-2-naphthalenyl}acetamide](/img/structure/B300169.png)


![3-(2-methoxyphenyl)-2-[4-(4-morpholinyl)phenyl]-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B300176.png)
![1-[(2,5-Dimethoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B300177.png)
![2-(6-oxodibenzo[cd,g]indazol-2(6H)-yl)-N-[4-(pentyloxy)phenyl]acetamide](/img/structure/B300178.png)
![6-amino-2-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1H-pyrimidin-4-one](/img/structure/B300181.png)